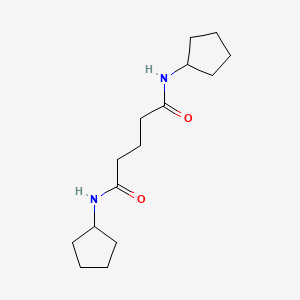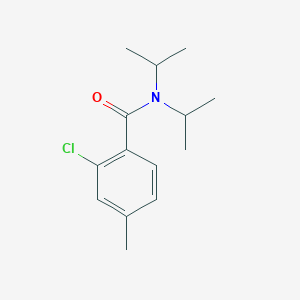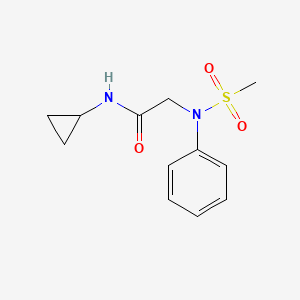![molecular formula C18H20N2O3S B5829392 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide (abbreviated as AZT) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AZT belongs to the class of compounds known as vinyl sulfones, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In
作用機序
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide involves the covalent binding of the compound to the active site of proteasomes and cathepsins. This binding leads to the inhibition of enzymatic activity, resulting in the accumulation of intracellular proteins and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide has been shown to exhibit potent anti-inflammatory and anticancer properties in vitro and in vivo. Inflammatory cytokine production is inhibited by N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide, leading to a reduction in the severity of inflammation. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
One of the major advantages of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide is its potent inhibitory activity against proteasomes and cathepsins. This makes it an attractive compound for use in the development of novel therapeutics for the treatment of cancer and inflammatory diseases. However, one limitation of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide. One area of interest is the development of novel formulations of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide that improve its solubility in aqueous solutions. Additionally, the potential use of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide in the treatment of viral infections, such as HIV, is an area of active research. Finally, the development of novel proteasome and cathepsin inhibitors based on the structure of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide is an area of interest for the development of new therapeutics.
合成法
The synthesis of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide involves the reaction of 2-furylvinylsulfone with 1-azepanecarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-thiophenecarboxylic acid to yield N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide. The overall yield of this process is approximately 50%, with the purity of the final product being greater than 95%.
科学的研究の応用
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including proteasomes and cathepsins. Proteasomes are responsible for the degradation of intracellular proteins, while cathepsins are involved in the processing of extracellular proteins. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(16-8-6-12-24-16)19-15(13-14-7-5-11-23-14)18(22)20-9-3-1-2-4-10-20/h5-8,11-13H,1-4,9-10H2,(H,19,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCZTGVLRSMQTI-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5829333.png)
![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)






![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)
